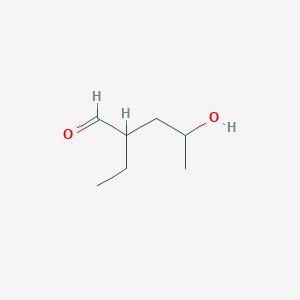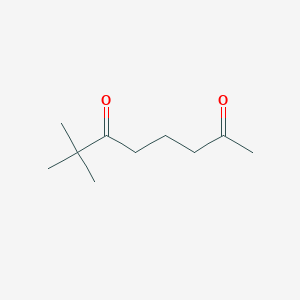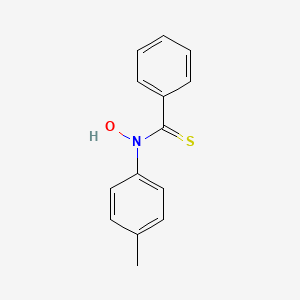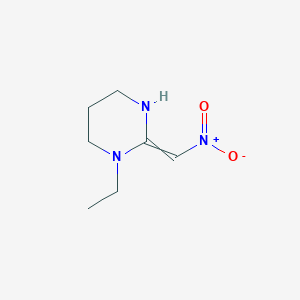
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is a nitrogen-containing heterocyclic compound It belongs to the class of hexahydropyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine can be synthesized through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in the presence of a suitable catalyst. The reaction typically occurs in boiling pyridine or methanol, yielding the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidines depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyridine: Known for its antimalarial and antibacterial activities.
1,3,5-Triazinane: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific structural features, such as the nitromethylidene group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
59761-05-6 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-ethyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C7H13N3O2/c1-2-9-5-3-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
InChI Key |
PAXFUABYJDTEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


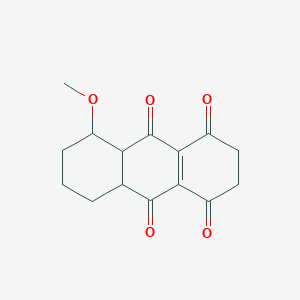
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
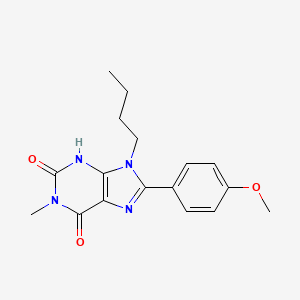


![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
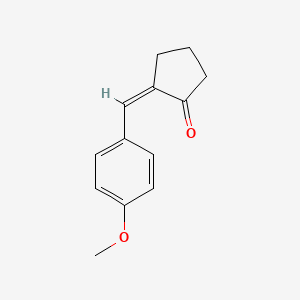
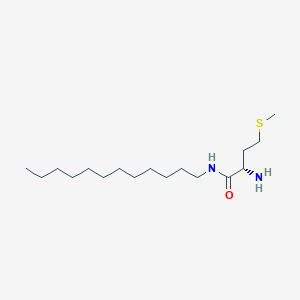
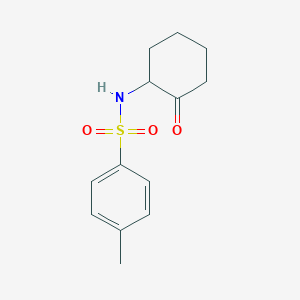
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
